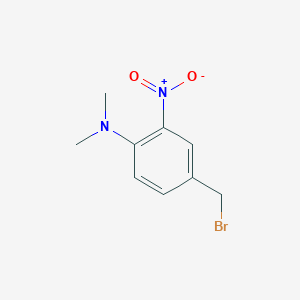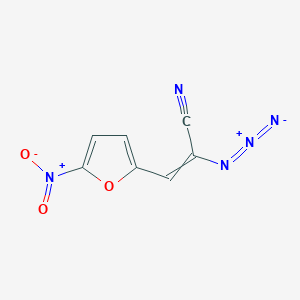![molecular formula C12H18O3 B14321024 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol CAS No. 104171-19-9](/img/structure/B14321024.png)
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol is an organic compound with a complex structure that includes a phenyl group, a propan-2-yl group, and a propane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of phenylmagnesium bromide with propylene oxide, followed by the addition of glycerol. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids may be employed to facilitate the reaction, and purification steps such as distillation or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propan-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone or benzaldehyde, while reduction can produce phenylpropanol.
科学的研究の応用
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol exerts its effects involves interactions with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with active site residues. These interactions can modulate enzyme activity and influence metabolic pathways.
類似化合物との比較
Similar Compounds
Phenylacetone: Similar in structure but lacks the diol moiety.
3-Phenoxy-1,2-propanediol: Contains a phenoxy group instead of the propan-2-yl group.
Cinnamaldehyde: Contains a phenyl group but has an aldehyde functional group instead of the diol.
Uniqueness
3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol is unique due to its combination of a phenyl group, a propan-2-yl group, and a propane-1,2-diol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
特性
CAS番号 |
104171-19-9 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
3-phenyl-3-propan-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-9(2)15-12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,11-14H,8H2,1-2H3 |
InChIキー |
HOCILZCWQYVTSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(C1=CC=CC=C1)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


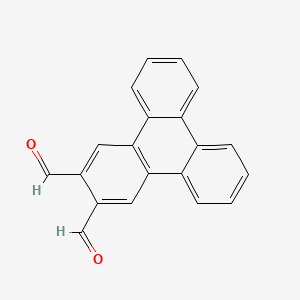
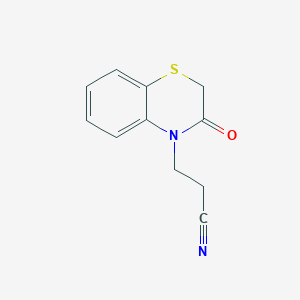
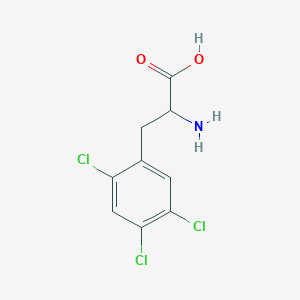

![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)

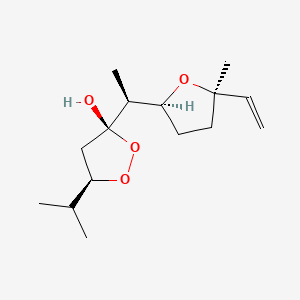

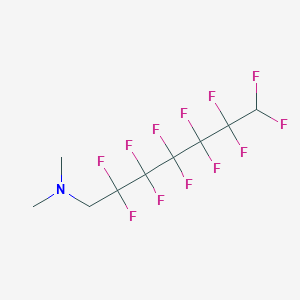

![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
